6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
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Overview
Description
6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an isoxazolo[5,4-b]pyridine core, a fluorophenyl group, and a cyanide functional group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide typically involves multiple steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl halide reacts with the intermediate compound.
Addition of the Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.
Incorporation of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the cyanide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological processes involving its target enzymes or receptors.
Medicine
Drug Development: Due to its unique structure, the compound may have potential as a therapeutic agent for various diseases.
Diagnostic Agents: It could be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Sensors: It can be incorporated into sensors for detecting specific chemicals or environmental pollutants.
Mechanism of Action
The mechanism by which 6-amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanide group can form strong interactions with metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide: Lacks the amino group, which may affect its reactivity and binding properties.
6-Amino-4-(4-chlorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the amino group, fluorophenyl group, and cyanide functional group in 6-amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridin-5-yl cyanide makes it unique
Properties
Molecular Formula |
C15H13FN4O2 |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
6-amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13FN4O2/c1-21-7-11-13-12(8-2-4-9(16)5-3-8)10(6-17)14(18)19-15(13)22-20-11/h2-5,12,19H,7,18H2,1H3 |
InChI Key |
XVKFKFRWXDAOOA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC2=C1C(C(=C(N2)N)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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